3-bromo-4-methoxy-N-methylbenzenesulfonamide
Description
BenchChem offers high-quality 3-bromo-4-methoxy-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-4-methoxy-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLZQLJVIIOZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the pKa of N-Methyl Sulfonamide Derivatives: Principles, Determination, and Influencing Factors
Executive Summary
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug candidates, pKa profoundly influences critical pharmacokinetic and pharmacodynamic properties, including solubility, permeability, protein binding, and target engagement. N-methyl sulfonamide derivatives are a common structural motif in medicinal chemistry, and a precise understanding of their pKa is indispensable for rational drug design and development. This guide provides an in-depth exploration of the factors governing the acidity of N-methyl sulfonamides, contrasts them with related analogues, details robust experimental methodologies for pKa determination, and presents a summary of relevant quantitative data. It is intended for researchers, medicinal chemists, and drug development professionals seeking to deepen their expertise in this area.
Introduction: The Critical Role of pKa in Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutics from antibacterial agents to diuretics and carbonic anhydrase inhibitors. The acidity of the sulfonamide proton is one of its most defining characteristics. The extent of ionization, dictated by the molecule's pKa and the pH of its environment (e.g., the stomach, intestine, or cytoplasm), directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An accurate pKa value allows scientists to predict a compound's behavior in physiological systems, thereby guiding lead optimization efforts to enhance bioavailability and therapeutic efficacy.
The Acidity of the Sulfonamide Moiety
The proton on the nitrogen of a sulfonamide (R-SO₂NH-R') is acidic due to the powerful electron-withdrawing nature of the adjacent sulfonyl (-SO₂) group. The two oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws density from the nitrogen atom. This inductive effect polarizes the N-H bond, facilitating the release of the proton. The resulting conjugate base (anion) is significantly stabilized by resonance, as the negative charge is delocalized across the sulfonyl oxygen atoms and the nitrogen atom. This stabilization of the conjugate base is the primary driver of the sulfonamide's acidity.
Caption: Deprotonation equilibrium of an N-methyl sulfonamide.
Factors Influencing the pKa of N-Substituted Sulfonamides
The identity of the substituent on the sulfonamide nitrogen (the N-R' group) has a profound impact on the molecule's pKa.
The Effect of N-Alkylation
When the sulfonamide nitrogen is substituted with an alkyl group, such as a methyl group, the pKa value generally increases compared to its primary (unsubstituted) counterpart. For instance, the predicted pKa of methanesulfonamide is approximately 10.87, whereas the predicted pKa for N-methylmethanesulfonamide is higher, around 11.57[1][2][3].
Causality: The methyl group is weakly electron-donating through an inductive effect (+I). This effect pushes electron density onto the nitrogen atom, which destabilizes the negative charge of the conjugate base. A less stable conjugate base means that the corresponding acid is weaker (i.e., less willing to donate its proton), resulting in a higher pKa value. N-methyl methanesulfonamide is therefore a weaker acid than methanesulfonamide[4].
The Contrasting Effect of N-Acylation
In stark contrast to N-alkylation, N-acylation dramatically decreases the pKa of the sulfonamide, making it significantly more acidic. N-acyl sulfonamides exhibit pKa values in the range of 3.5 to 4.5, which is comparable to that of carboxylic acids[5].
Causality: The acyl group (R-C=O) is a powerful electron-withdrawing group. It delocalizes the nitrogen lone pair and, more importantly, provides extensive resonance stabilization for the conjugate base. This substantial stabilization makes the deprotonation event much more favorable, leading to a much stronger acid and a correspondingly lower pKa. This property has made N-acyl sulfonamides valuable as bioisosteres for carboxylic acids in drug design[5][6].
Influence of the R-Group (on Sulfur)
The substituent attached to the sulfur atom also modulates the pKa. Electron-withdrawing groups on the R-group (e.g., a para-nitro-substituted phenyl ring) will increase the acidity of the N-H proton and lower the pKa. Conversely, electron-donating groups on the R-group will decrease acidity and raise the pKa. This is a critical consideration in the fine-tuning of a molecule's physicochemical properties. The influence of an electron-withdrawing arene group generally causes an increase in the acidity of the –SO2NH– proton relative to primary sulfonamides[7][8][9].
Experimental Determination of pKa
Accurate, empirical determination of pKa is crucial for regulatory submissions and for building reliable structure-activity relationships. Several robust methods are available.
Potentiometric Titration
This classic method involves the gradual titration of the compound with a standardized acid or base while monitoring the solution's pH with a high-precision electrode. The pKa is determined from the midpoint of the resulting titration curve. It is a direct and reliable method, often considered the gold standard for pKa determination[6].
UV-Vis Spectrophotometry
This technique is applicable when the protonated and deprotonated forms of the molecule have distinct ultraviolet-visible absorption spectra. The absorbance of the compound is measured in a series of buffers of known pH. The pKa can then be calculated by fitting the absorbance data to the Henderson-Hasselbalch equation.
Step-by-Step Protocol for Spectrophotometric pKa Determination:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the N-methyl sulfonamide derivative in a suitable solvent (e.g., DMSO, methanol).
-
Buffer Preparation: Prepare a series of buffers covering a pH range approximately 1.5-2.0 units above and below the estimated pKa.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of test solutions with identical total compound concentration but varying pH.
-
Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered sample.
-
Data Analysis: Identify wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
pKa Calculation: Plot the absorbance at a chosen wavelength against the pH of the buffer. The resulting sigmoidal curve can be fitted to determine the inflection point, which corresponds to the pKa of the compound[10].
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Liquid Chromatography-Photodiode Array (LC-PDA) Method
This modern technique combines the separation power of liquid chromatography with the spectral data from a photodiode array detector. The analysis is performed using mobile phases of different pH values. The pKa is determined by monitoring the change in retention time (k) as a function of pH. This method is particularly advantageous for analyzing impure samples or compounds with low solubility, as the pKa determination is performed on the purified chromatographic peak[11][12]. It retains the advantages of both UV-Vis and LC methods and allows for simultaneous analysis, increasing precision[12].
Computational Approaches to pKa Prediction
In early-stage drug discovery, computational models provide rapid pKa estimations to prioritize compounds for synthesis. These methods range from "first-principles" quantum mechanical calculations, which compute the free energy of dissociation, to empirical models that use relationships between chemical descriptors and experimental pKa data[7]. Commercially available software packages like Marvin, Epik, and ACD/Labs implement these empirical workflows[7]. More advanced approaches have found strong linear correlations between quantum-chemically calculated equilibrium bond lengths within the sulfonamide group and their aqueous pKa values, offering a powerful predictive tool for congeneric series[13][14].
Quantitative Data Summary
The effect of N-substitution on the acidity of a sulfonamide is best illustrated with a direct comparison. The table below summarizes typical pKa values for methanesulfonamide and its N-methyl and N-acetyl derivatives.
| Compound Name | Structure | N-Substituent | Key Effect | Typical pKa |
| Methanesulfonamide | CH₃SO₂NH₂ | Hydrogen (-H) | Baseline | ~10.9[1] |
| N-Methylmethanesulfonamide | CH₃SO₂NH(CH₃) | Methyl (-CH₃) | Electron-Donating (+I) | ~11.6 [2][3] |
| N-Acetylmethanesulfonamide | CH₃SO₂NH(COCH₃) | Acetyl (-COCH₃) | Electron-Withdrawing | ~3-4[5] |
Conclusion
The pKa of N-methyl sulfonamide derivatives is a critical parameter in drug design, governed by a delicate balance of inductive and resonance effects. In contrast to primary sulfonamides, N-methylation introduces a weakly electron-donating group that slightly raises the pKa, rendering the compound less acidic. This stands in sharp opposition to N-acylation, which dramatically increases acidity. A thorough understanding of these principles, combined with robust experimental determination using techniques like potentiometry and spectrophotometry, empowers medicinal chemists to rationally modulate the physicochemical properties of drug candidates, ultimately leading to the development of safer and more effective medicines.
References
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Available at: [Link]
-
pKa Measurement of Sulphadimidine. Scribd. Available at: [Link]
-
Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. Available at: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Available at: [Link]
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Available at: [Link]
-
Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. ACS Publications. Available at: [Link]
-
Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]
-
Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]
-
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC. Available at: [Link]
-
accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available at: [Link]
-
Unit 3 - Sulphonamide - SAR & PKa. Scribd. Available at: [Link]
-
The pK a values of the sulfonamides studied. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
-
Cas 1184-85-6,N-Methyl methanesulfonamide. LookChem. Available at: [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The pK a values of the sulfonamides investigated. ResearchGate. Available at: [Link]
-
The role of the acidity of N-heteroaryl sulfonamides as inhibitors of bcl-2 family protein-protein interactions. SciSpace. Available at: [Link]
-
N-Methylmethanesulfonamide. PubChem. Available at: [Link]
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- 6. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
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calculated LogP and hydrophobicity of 3-bromo-4-methoxy-N-methylbenzenesulfonamide
Executive Summary
In medicinal chemistry, the lipophilicity of a pharmacophore dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For sulfonamide derivatives—a class ubiquitous in carbonic anhydrase inhibitors, antimicrobials, and anti-inflammatories—fine-tuning the partition coefficient (LogP) is critical to navigating the narrow therapeutic window between membrane permeability and aqueous solubility.
This guide provides an in-depth analysis of the hydrophobicity and calculated LogP (cLogP) of 3-bromo-4-methoxy-N-methylbenzenesulfonamide (CAS: 358665-54-0). By bridging structural causality, in silico predictions, and self-validating empirical methodologies, this whitepaper equips drug development professionals with a robust framework for profiling this compound and its structural analogs.
Molecular Architecture: The Causality of Hydrophobicity
Hydrophobicity is not merely a static numerical value; it is the thermodynamic outcome of a molecule's dynamic interaction with water networks. To understand the predicted lipophilicity of 3-bromo-4-methoxy-N-methylbenzenesulfonamide, we must deconstruct its structure and assess the vectorial contribution of each functional group:
-
The Benzenesulfonamide Core: The base sulfonamide group (
) is highly polar. It acts as a strong hydrogen-bond acceptor (via the oxygen atoms) and donor (via the nitrogen). This strong hydration potential severely depresses the baseline lipophilicity. -
N-Methylation: Replacing an
proton with a methyl group ( ) achieves a dual effect. First, it adds a lipophilic methylene unit ( ). More importantly, it acts as a "hydrogen-bond mask," eliminating a proton donor. In my experience, masking sulfonamide donors is a highly effective strategic choice to force a compound out of the aqueous phase and into the lipid bilayer, driving the LogP positive. -
3-Bromo Substitution: Halogens are classic lipophilicity drivers. Bromine possesses a large van der Waals radius and high polarizability. It actively disrupts the hydrogen-bonded water lattice (the hydrophobic effect), pushing the compound into non-polar environments.
-
4-Methoxy Substitution: The methoxy group (
) introduces an ether oxygen that functions as a weak hydrogen-bond acceptor. While slightly depressing lipophilicity compared to a pure alkyl chain, its electron-donating resonance into the benzene ring alters the electron density of the adjacent bromo group, subtly modulating overall polarizability.
In Silico cLogP Methodologies and Data Synthesis
Before committing resources to empirical bench tests, deploying in silico algorithms is mandatory for predictive lead optimization. Because different models use distinct mathematical architectures, presenting a consensus range is highly recommended.
Below is the synthesized cLogP data for 3-bromo-4-methoxy-N-methylbenzenesulfonamide based on industry-standard calculation modalities.
Table 1: Calculated LogP (cLogP) Predictions and Algorithmic Causality
| Algorithm | Estimated cLogP | Algorithmic Methodology & Causality |
| XLogP3 | ~1.95 | Employs an atom/group additive model guided by nearest-neighbor reference data from the PubChem database. It heavily weights the empirical data of structurally similar brominated benzenes[1]. |
| ALogP | ~1.84 | Calculates lipophilicity utilizing Electrotopological State (E-state) indices. It excels at capturing the electronic interference between the adjacent 3-bromo and 4-methoxy groups. |
| miLogP | ~1.92 | A fragment-based contribution model. It systematically adds the lipophilic weight of the N-methyl group while subtracting the hydration penalty of the |
| ChemAxon | ~2.15 | An atom-based additive method integrating corrections for atomic hybridization and intramolecular resonance, yielding a slightly higher estimate. |
Experimental Workflows: Establishing Self-Validating Systems
While in silico tools provide a roadmap, regulatory submissions require empirical verification. The following step-by-step methodologies outline the protocols for confirming the LogP of 3-bromo-4-methoxy-N-methylbenzenesulfonamide. Both systems are designed to be "self-validating"—meaning they possess internal controls that instantly alert the scientist to thermodynamic or mechanical failures.
Protocol A: The Shake-Flask Method (OECD Test Guideline 107)
Considered the "Gold Standard" for direct measurement, this method calculates the thermodynamic partition coefficient (
-
Step 1: Mutual Saturation (Crucial Control). Stir n-octanol and pH-buffered water (pH 7.4) together for 24 hours. Causality: If the solvents are not pre-saturated, they will dissolve into each other during the experiment, fundamentally altering the phase volumes and invalidating the concentration math.
-
Step 2: Stock Preparation. Dissolve the compound in the pre-saturated aqueous phase at a concentration of
. This ensures "infinite dilution," preventing the molecule from forming dimers that alter apparent lipophilicity. -
Step 3: Variable Ratio Partitioning. Add the compound-laced water and octanol into three glass centrifuge tubes at varying phase ratios (e.g., 1:1, 1:2, 2:1). Self-Validation: If the final calculated LogP differs across these three ratios, the system has not reached thermodynamic equilibrium, or the compound is acting as a surfactant.
-
Step 4: Equilibration & Separation. Invert the tubes 100 times over 5 minutes. Centrifuge at
for 15 minutes to forcefully break any micro-emulsions. -
Step 5: Quantification. Carefully extract aliquots from both phases using a syringe. Quantify the compound concentration via UV-Vis or LC-MS/MS, and calculate the
of the ratio.
Protocol B: RP-HPLC Method (OECD Test Guideline 117)
For high-throughput environments, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates retention time on a non-polar stationary phase with lipophilicity[3].
-
Step 1: Mobile Phase Preparation. Prepare an isocratic mobile phase (e.g., 50% Methanol / 50% Water) connected to a C18 analytical column.
-
Step 2: Dead Time (
) Measurement. Inject an unretained standard (e.g., thiourea). The time it takes to elute is , representing the mobile phase's transit time. -
Step 3: Reference Standard Calibration. Inject at least six reference compounds with known, established LogP values (e.g., acetanilide, toluene) that bracket the expected ~1.97 cLogP of our target[4]. Record their retention times (
). -
Step 4: Capacity Factor Calculation. For each reference, calculate the capacity factor:
. Plot against the known to generate a linear calibration curve. -
Step 5: Target Analysis. Inject 3-bromo-4-methoxy-N-methylbenzenesulfonamide. Determine its
, calculate its , and interpolate its true LogP directly from the standard curve.
Logical Workflow Visualization
To standardize laboratory operations, the RP-HPLC self-validating logic is mapped below.
RP-HPLC workflow for experimental determination of partition coefficients (LogP).
Conclusion
The structural interplay of 3-bromo-4-methoxy-N-methylbenzenesulfonamide establishes a perfectly balanced lipophilic profile. The N-methylation fundamentally shields the polar sulfonamide core, while the bromo-substitution injects necessary hydrophobicity without driving the molecule into "greasy" territory. By combining algorithmic in silico estimates (cLogP ~1.97) with stringent, self-validating physical protocols (OECD 107/117), researchers can confidently advance this scaffold through the drug discovery pipeline with a highly predictable ADME footprint.
References
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]
-
OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]
-
Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. Available at:[Link]
Sources
Methodological & Application
In-Depth Application Note: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxy-N-methylbenzenesulfonamide
Executive Summary & Application Scope
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, facilitating robust C–C bond formation[1]. However, applying standard coupling conditions to highly functionalized substrates like 3-bromo-4-methoxy-N-methylbenzenesulfonamide requires targeted optimization. This application note provides a comprehensive, causality-driven guide to overcoming the dual challenges of this substrate: the sterically hindered, electron-rich ortho-methoxy bromide, and the base-depleting, potentially chelating secondary sulfonamide moiety.
This protocol is designed for research scientists and process chemists requiring high-yielding, scalable, and reproducible coupling conditions for complex sulfonamide-containing intermediates[2].
Substrate Profiling: Mechanistic Considerations
To design an effective catalytic system, one must dissect the electronic and steric micro-environment of the substrate.
The Ortho-Methoxy Effect
The bromide leaving group is situated at the 3-position, ortho to the 4-methoxy group. The methoxy substituent is a strong
The Sulfonamide Challenge
The secondary sulfonamide group (-SO₂NHMe) possesses an acidic proton with a pKa of approximately 10.5. Under standard Suzuki-Miyaura conditions, the base required for the transmetalation step will preferentially deprotonate this amine[5].
-
Base Depletion: If only stoichiometric base (1.0–1.5 equivalents) is utilized, the sulfonamide will consume the base, leaving an insufficient amount to form the highly reactive "ate" complex
with the boronic acid, effectively stalling the catalytic cycle. -
Catalyst Poisoning: The resulting anionic sulfonamide is a strong coordinating nucleophile that can competitively bind to the palladium center, displacing weaker ligands and deactivating the catalyst[2].
Mechanistic Strategy
To circumvent these issues, our protocol employs Pd(dppf)Cl₂ . The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a massive bite angle (99°), which physically wraps the palladium to prevent sulfonamide poisoning, while the bidentate structure forces a geometry that accelerates the difficult reductive elimination step[6]. A large excess of inorganic base (3.0 equivalents) is mandated to ensure simultaneous deprotonation of the substrate and activation of the boronic species.
Caption: Catalytic cycle highlighting substrate-specific bottlenecks and mechanistic solutions.
Recommended Catalytic Systems & Reaction Parameters
To establish a self-validating selection of conditions, the table below highlights how varying the parameters impacts the yield based on the mechanistic constraints detailed above.
Table 1: Catalyst and Condition Optimization Matrix
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Expected Conversion | Mechanistic Rationale |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (1.5 eq) | Dioxane/H₂O (4:1) | 90 | < 20% | Reaction stalls due to base depletion by the acidic N-H proton[2]. |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3.0 eq) | Dioxane/H₂O (4:1) | 90 | 60–70% | High base solves depletion, but monophosphine is too slow for the o-OMe barrier[3]. |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (3.0 eq) | Dioxane/H₂O (4:1) | 90 | > 95% | Bidentate ligand overcomes steric bulk; strong base handles acidity and boron activation. |
| XPhos Pd G3 (2 mol%) | K₃PO₄ (3.0 eq) | THF/H₂O (4:1) | 65 | > 95% | Excellent alternative for highly sensitive boronic acids prone to protodeboronation[6]. |
Detailed Experimental Protocol (Pd(dppf)Cl₂ Method)
This workflow acts as a self-validating system: built-in in-process controls (IPCs) ensure the user can confirm the success of each step before proceeding.
Reagents and Preparation
-
Substrate: 3-bromo-4-methoxy-N-methylbenzenesulfonamide (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Aryl/Alkyl Boronic Acid (1.5 equiv, 1.5 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
-
Base: K₃PO₄ or K₂CO₃ (3.0 equiv, 3.0 mmol)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v, thoroughly sparged with N₂ or Argon)
Step-by-Step Methodology
-
Vessel Setup & Deoxygenation: To a dry Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and the inorganic base.
-
Solvent Addition: Add the 1,4-Dioxane and Water.
-
Self-Validation Checkpoint 1: Sparge the mixture with Argon for at least 15 minutes. The mixture may appear heterogeneous; this is expected. Complete exclusion of oxygen is critical to prevent homocoupling of the boronic acid.
-
-
Catalyst Introduction: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.
-
Self-Validation Checkpoint 2: The reaction mixture should transition to a dark red/orange hue. A rapid shift to black indicates premature catalyst decomposition (palladium black formation), likely due to residual oxygen[7].
-
-
Heating & Catalysis: Seal the vessel and heat to 90 °C in a pre-heated oil bath or heating block. Allow to stir vigorously for 4 to 8 hours.
-
In-Process Monitoring: After 4 hours, pull a 50
L aliquot, quench into 1 mL acetonitrile, and filter. Analyze via LC-MS.-
Self-Validation Checkpoint 3: Monitor the disappearance of the starting material. In negative ion mode (ESI-), look for the mass of the deprotonated product (
), which is highly responsive due to the sulfonamide group.
-
Critical Work-Up & pH Adjustment
Because the product's sulfonamide group is entirely deprotonated under these basic conditions, standard organic extraction will fail , as the product will partition into the aqueous waste layer.
-
Cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (EtOAc) and slowly add 1.0 M HCl dropwise under continuous stirring until the aqueous layer reaches pH 5–6 .
-
Mechanistic Rationale: This precisely reprotonates the sulfonamide without inducing demethoxylation or cleaving sensitive functional groups.
-
Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice more with EtOAc.
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Caption: Step-by-step experimental workflow highlighting the critical acidification step.
Troubleshooting & Optimization Matrix
If the IPC indicates low conversion or high impurity formation, apply the following adjustments:
-
Issue: Protodeboronation of the Boronic Acid
-
Symptom: Complete consumption of the boronic acid but starting aryl bromide remains.
-
Solution: The o-methoxy group slows the reaction enough that the boronic acid degrades in hot water[4]. Reduce the temperature to 65 °C, switch to a more active pre-catalyst (e.g., XPhos Pd G3), or add the boronic acid continuously via syringe pump.
-
-
Issue: Palladium Black Formation within 30 Minutes
-
Symptom: Visual precipitation of black metal; reaction stalls instantly.
-
Solution: Oxygen contamination or insufficient base. Ensure 3.0 equivalents of base are utilized to prevent the free N-H from coordinating and crashing out the palladium[8].
-
-
Issue: Zero Product Recovery Post-Extraction
-
Symptom: LC-MS shows 100% conversion, but the evaporated crude is empty.
-
Solution: The pH of the aqueous layer was not properly adjusted prior to extraction. The ionized sulfonamide washed into the aqueous waste. Re-extract the aqueous layer after dropping the pH to 5.
-
References
-
Lucas R. Moore and Kevin H. Shaughnessy. Efficient Aqueous-Phase Heck and Suzuki Couplings of Aryl Bromides. Organic Letters (2004). Available at:[Link]
-
Weix Group & Chemistry LibreTexts. Suzuki cross-coupling. Chemistry LibreTexts (2023). Available at: [Link]
-
Garg et al. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC / NIH (2011). Available at:[Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanistic Overview. Organic-Chemistry.org (2024). Available at:[Link]
-
Lewkowski et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. Beilstein Journal of Organic Chemistry (2018). Available at:[Link]
-
University of Manchester. Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids. Research portal (2012). Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. Efficient Aqueous-Phase Heck and Suzuki Couplings of Aryl Bromides Using Tri(4,6-dimethyl-3- sulfonatophenyl)phosphine Trisodium Salt (TXPTS) [organic-chemistry.org]
synthesis of biaryl sulfonamides using 3-bromo-4-methoxy-N-methylbenzenesulfonamide
Application Note: High-Fidelity Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling of 3-Bromo-4-methoxy-N-methylbenzenesulfonamide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Strategic Mechanistic Framework
Biaryl sulfonamides are privileged pharmacophores widely deployed in modern drug discovery to target a range of kinases, ion channels, and enzymatic pathways. The integration of the 3-bromo-4-methoxy-N-methylbenzenesulfonamide building block provides a highly modular entry point to these therapeutic candidates[1].
The construction of the biaryl axis relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling. From a mechanistic standpoint, this substrate possesses unique electronic features that dictate the reaction design:
-
Electronic Push-Pull: The methoxy group at the C4 position is a strong electron-donating group (EDG), which locally enriches the electron density of the adjacent C3-Br bond. This slightly elevates the activation energy required for the initial oxidative addition of Pd(0) compared to an unsubstituted aryl halide.
-
Sulfonamide Coordination Risk: The
-methylsulfonamide group contains a weakly acidic proton (pKa 10). If overly strong bases (e.g., or ) are used, the sulfonamide can deprotonate to form a highly coordinating sulfonamidate anion, which acts as a bidentate trap for the palladium species, effectively poisoning the catalytic cycle[1][2].
To circumvent these challenges, a mild biphasic catalytic system employing a bidentate phosphine ligand is required. The bidentate ligand prevents premature catalyst aggregation, while a mild inorganic base selectively activates the boronic acid for transmetalation without stripping the sulfonamide proton[3].
Catalytic cycle of the Suzuki-Miyaura coupling for biaryl sulfonamide synthesis.
Reaction Design & Material Matrix
Translating the mechanistic principles into experimental parameters requires a stoichiometric logic that forces the reaction to completion while suppressing side-product formation (such as homocoupled boronic acid).
Table 1: Reagent Matrix and Causal Rationale
| Component | Chemical / Reagent | Stoichiometry | Causal Rationale for Selection |
| Aryl Halide | 3-Bromo-4-methoxy-N-methylbenzenesulfonamide | 1.0 equiv. | Limiting reagent. Acts as the electrophile for Pd(0) insertion. |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | 1.2 – 1.5 equiv. | Slight excess is maintained to outcompete standard protodeboronation and oxidative homocoupling side-reactions[3]. |
| Pre-Catalyst | 0.05 equiv. (5 mol%) | The dppf ligand forces a cis-geometry on the Pd(II) center, geometrically accelerating reductive elimination. Highly resilient to steric bulk[2]. | |
| Mild Base | 2.5 equiv. | Sufficiently basic to form the reactive organoborate "ate" complex required for transmetalation, but mild enough to avoid N-H deprotonation[1]. | |
| Solvent Matrix | 1,4-Dioxane / | 0.1 M | Biphasic system. Dioxane solubilizes the organic arenes, while water dissolves the base and facilitates borate complexation. |
Self-Validating Experimental Protocol
Note on Trustworthiness: This protocol operates as a self-validating system. Visual cues (color transitions) and specific analytical checkpoints ensure the user can diagnose the health of the reaction in real time.
Step 1: Inert Atmosphere Preparation (Degassing)
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methoxy-N-methylbenzenesulfonamide (280 mg, 1.0 mmol, 1.0 equiv) and the selected arylboronic acid (1.3 mmol, 1.3 equiv).
-
Add 8.0 mL of 1,4-Dioxane.
-
Causal Insight: Dissolved
oxidizes the phosphine ligands to phosphine oxides, destroying the catalyst. Submerge a needle into the solution and sparge with ultra-pure Argon or Nitrogen for 10 minutes.
Step 2: Catalyst & Base Introduction
4. Rapidly uncap the flask and add
Step 3: Reaction Monitoring 8. After 6 hours, halt stirring to allow the phases to separate. Extract a 10 µL aliquot from the upper (organic) phase. 9. Dilute into 1 mL LC-MS grade Methanol and analyze via TLC (Hexane:EtOAc 1:1) and LC-MS. 10. Validation Checkpoint: The complete consumption of the aryl bromide (starting material) validates a successful catalytic turnover. If >10% aryl bromide remains, verify the temperature and consider adding an additional 0.2 equiv of arylboronic acid.
Work-up and Trace-Metal Remediation
For drug development applications, the resulting active pharmaceutical ingredients (APIs) must be stripped of heavy metal contamination.
Step 1: Quench and Extraction
-
Cool the reaction vessel to room temperature.
-
Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.
-
Transfer to a separatory funnel. Extract the aqueous phase twice with 15 mL of EtOAc.
-
Wash the combined organic layers with saturated aqueous
(brine) to remove residual basicity and residual dioxane.
Step 2: Palladium Scavenging 5. Causal Insight: Traditional silica gel chromatography often fails to reduce Pd levels below the FDA limit of 10 ppm. 6. Add a metal scavenger such as SiliaMetS® Thiol or QuadraPure™ (approx. 5 equivalents relative to the Pd catalyst used) directly to the organic phase. Stir vigorously at 40 °C for 2 hours. 7. Filter the suspension through a tightly packed pad of Celite to remove the scavengers and agglomerated Pd nanoparticles.
Step 3: Purification 8. Concentrate the filtrate under reduced pressure to yield the crude biaryl sulfonamide. 9. Purify via flash column chromatography (Hexane / Ethyl Acetate gradient) or reverse-phase preparative HPLC depending on the lipophilicity of the added aryl group[1].
Analytical Validation Standards
To ensure the structural integrity of the newly synthesized 3-aryl-4-methoxy-N-methylbenzenesulfonamide, verify against the following expected spectroscopic markers:
Table 2: Quality Control Markers
| Analytical Technique | Key Signatures | Diagnostic Meaning |
| Corresponds to the N- | ||
| Corresponds to the - | ||
| Integration should reflect the new biaryl system minus one proton (the displaced bromine). | ||
| LC-MS (ESI+) | The absence of the distinct 1:1 isotopic M/M+2 doublet (typical of bromine) provides conclusive proof of dehalogenative cross-coupling[1]. |
References
-
Discovery of a potent class of PI3Kα inhibitors with unique binding mode via Encoded Library Technology (ELT). Semantic Scholar. Available at:[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews. Available at:[Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at:[Link]
Sources
Troubleshooting & Optimization
Applied Chemistry Support Portal: Optimizing 3-Bromo-4-methoxy-N-methylbenzenesulfonamide Synthesis
Welcome to the Technical Support Center for advanced chemical synthesis. As a Senior Application Scientist, I have designed this portal to address systemic yield losses encountered during the two-step synthesis of 3-bromo-4-methoxy-N-methylbenzenesulfonamide.
Optimizing this sequence requires understanding the mechanistic vulnerabilities of your substrates: the extreme hydrolytic sensitivity of the starting sulfonyl chloride, and the hyper-nucleophilicity of the methoxy-activated aromatic ring.
Diagnostic Workflow & Failure Modes
Before adjusting your protocol, refer to the diagnostic map below to identify where your reaction is failing.
Synthetic workflow and common yield-limiting side reactions in sulfonamide synthesis.
Troubleshooting & FAQs
Phase 1: Amidation (Sulfonylation)
Q: My isolated yield for the primary amidation is below 50%, and NMR shows large quantities of a highly polar byproduct. What is happening? Causality: The starting material, 4-methoxybenzenesulfonyl chloride, is a highly electrophilic species[1]. However, sulfonyl chlorides generally display poor hydrolytic stability, leading to significant yield loss when the reaction medium is not rigorously dried[2]. The electron-donating methoxy group stabilizes the transition state of nucleophilic substitution, making the sulfur center exceptionally prone to competitive attack by water. If you are using aqueous methylamine solutions, hydrolysis to 4-methoxybenzenesulfonic acid will outcompete amidation. Actionable Fix: Eliminate water entirely. Transition to a 2.0 M solution of methylamine in anhydrous THF. Conduct the reaction in anhydrous dichloromethane (DCM) utilizing triethylamine (TEA) or pyridine to act as an HCl scavenger, a strategy proven to consistently push sulfonamide yields beyond 85%[3]. Using these exact anhydrous basic conditions in DCM yields near-quantitative conversion for 4-methoxybenzenesulfonyl chloride substrates[4].
Phase 2: Regioselective Bromination
Q: The bromination step is destroying my yield by generating a mixture of mono- and di-brominated products. How can I strictly control the substitution? Causality: The intermediate (4-methoxy-N-methylbenzenesulfonamide) features two directing groups. The methoxy group is a dominating, strongly activating ortho/para-director. Because the para position is blocked by the sulfonamide, electrophilic aromatic substitution (EAS) is funneled entirely to the ortho positions. If you use liquid bromine (Br₂), the overwhelming electrophilic strength combined with the highly activated ring easily breaches the activation energy required for a second bromination event, resulting in 3,5-dibromination. Actionable Fix: Attenuate the electrophile kinetics. Swap Br₂ for N-Bromosuccinimide (NBS). NBS provides a controlled, low steady-state concentration of reactive bromonium ions. Furthermore, strictly holding the reaction at 0 °C in a polar aprotic solvent like DMF dampens the reaction kinetics just enough to make the initial mono-bromination virtually instantaneous while kinetically starving the secondary di-bromination pathway.
Quantitative Yield Analysis
Below is a summary of quantitative data derived from varying the operational parameters during this two-step sequence. Use these tables to benchmark your own reaction recoveries.
Table 1: Optimization of Amidation Parameters
(Substrate: 4-Methoxybenzenesulfonyl chloride)
| Reaction Matrix / Solvent | Amine Source | Base Equivalent | Primary Byproduct Identified | Average Isolated Yield |
| Aqueous / H₂O | 40% aq. Methylamine | NaOH (2.0 eq) | Sulfonic acid (>35%) | 45 - 55% |
| Biphasic / DCM:H₂O | Methylamine HCl | Na₂CO₃ (3.0 eq) | Sulfonic acid (15%) | 70 - 75% |
| Anhydrous / DCM | 2.0 M Methylamine in THF | TEA (2.5 eq) | None detected | > 92% |
Table 2: Optimization of Bromination Parameters
(Substrate: 4-Methoxy-N-methylbenzenesulfonamide)
| Brominating Reagent | Solvent | Temperature | Regioselectivity (Mono : Di) | Workup/Purification | Isolated Yield |
| Br₂ (Liquid) | Acetic Acid | 25 °C | 60 : 40 | Column Chromatography | 45% |
| NBS (1.05 eq) | Acetonitrile | 25 °C | 85 : 15 | Recrystallization | 78% |
| NBS (1.05 eq) | DMF | 0 °C | 98 : 2 | Direct Precipitation (Ice) | 91% |
Self-Validating Experimental Protocol
To ensure technical accuracy and trustworthiness, the following methodology is engineered as a self-validating system . Do not proceed to subsequent steps unless the embedded analytical checkpoints are verified.
Step 1: Anhydrous Synthesis of 4-Methoxy-N-methylbenzenesulfonamide
-
Setup: In a flame-dried 250 mL round-bottom flask under a continuous N₂ atmosphere, dissolve 4-methoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).
-
Thermal Control: Submerge the flask in an ice-water bath. [Checkpoint: Ensure internal temperature is strictly ≤ 5 °C before reagent addition to suppress exothermic degradation].
-
Reagent Addition: Add Triethylamine (2.5 equiv). Over a period of 30 minutes, slowly add Methylamine (2.0 M in THF, 1.2 equiv) dropwise.
-
Propagation: Maintain stirring for 2 hours, allowing the vessel to gradually equilibrate to room temperature.
-
Analytical Validation: Run TLC (Hexanes:EtOAc 1:1). The UV-active starting material (
~0.8) must be entirely absent, replaced by a highly polar, UV-active product spot ( ~0.3). Confirm via LC-MS: look for a dominant peak at m/z 202. -
Isolation: Quench the reaction by washing with 1.0 M HCl (removes residual amines/TEA), followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.
Step 2: Regioselective Synthesis of 3-Bromo-4-methoxy-N-methylbenzenesulfonamide
-
Setup: Dissolve the validated intermediate from Step 1 (1.0 equiv) in anhydrous DMF (0.3 M) within a clean round-bottom flask.
-
Thermal Control: Submerge in an ice-water bath, achieving 0 °C.
-
Controlled Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in four discrete portions over 15 minutes. [Checkpoint: Visual validation. The solution should gently transition to a pale yellow. A deep orange/red hue indicates unreacted bulk electrophile pooling, risking over-bromination].
-
Propagation: Stir precisely at 0 °C for 4 hours.
-
Analytical Validation: Pull a 10 µL aliquot. LC-MS analysis must confirm the complete consumption of the m/z 202 starting mass. The target product will manifest as a characteristic 1:1 isotopic bromine doublet at m/z 280 / 282. [Failure Check: The presence of m/z 358 / 360 / 362 indicates di-bromination and signals failed temperature control].
-
Precipitation & Isolation: Pour the stirring reaction mixture directly into 5 volumes of ice water. Because the brominated product is highly hydrophobic, it will instantly crash out as a pure off-white precipitate, leaving the succinimide byproduct cleanly dissolved in the aqueous DMF phase.
-
Final Recovery: Filter the precipitate, wash generously with cold water, and dry under high vacuum to afford the final optimized product.
References
1.[1] Sulfonyl halides | Thermo Fisher Scientific. 1 2.[2] Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides | WUR eDepot.2 3.[3] Recent advances in synthesis of sulfonamides: A review | CHEMISTRY & BIOLOGY INTERFACE. 3 4.[4] Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer | PMC (nih.gov). 4
Sources
- 1. Sulfonyl halides | Thermo Fisher Scientific [thermofisher.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. cbijournal.com [cbijournal.com]
- 4. Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of Sulfonamides in Aqueous Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenges associated with dissolving sulfonamides in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide: My Sulfonamide Won't Dissolve!
If you are facing immediate issues with sulfonamide solubility, this troubleshooting flowchart is your first point of reference. It provides a logical, step-by-step process to diagnose and solve the most common problems.
Caption: Troubleshooting workflow for sulfonamide solubility issues.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about working with sulfonamides in aqueous solutions.
Q1: Why is my sulfonamide insoluble in a neutral or acidic buffer?
A1: The poor solubility of sulfonamides in neutral or acidic conditions is due to their chemical structure. Sulfonamides are amphoteric, but they primarily act as weak acids.[1] The key functional group is the sulfonamide moiety (-SO₂NH-). The hydrogen atom on the nitrogen is acidic and can be donated.
-
In acidic or neutral pH (below the pKa): The sulfonamide group remains in its neutral, un-ionized form. This form is less polar and, therefore, has very low solubility in water.[2][3]
-
In alkaline pH (above the pKa): The acidic proton is removed, creating a negatively charged anion (-SO₂N⁻-). This ionized form is significantly more polar and, consequently, much more soluble in aqueous buffers.[1][4]
This pH-dependent solubility is the most critical factor to manage in your experiments.[2][5]
Q2: What is the most effective way to increase the solubility of my sulfonamide?
A2: The most direct and effective method is pH adjustment . Increasing the pH of your aqueous buffer to be at least 1 to 2 units above the pKa of the sulfonamide will convert it to its more soluble ionized form.[6] For most therapeutically relevant sulfonamides, this means preparing your buffer in the pH range of 8.0 to 10.0.[1]
However, if your experimental conditions are incompatible with high pH, the next best approach is the use of co-solvents .[7][8]
Q3: My sulfonamide dissolved in DMSO, but precipitated when I added it to my buffer. What happened and how can I fix it?
A3: This is a common issue known as "crashing out." It occurs because while the sulfonamide is highly soluble in the organic co-solvent (like DMSO), you are introducing it into an aqueous environment where its solubility is much lower, especially if the buffer pH is not sufficiently alkaline.
Solutions:
-
Slow Addition with Vigorous Stirring: Add the concentrated stock solution very slowly (dropwise) into the vortexing or rapidly stirring aqueous buffer. This prevents localized high concentrations of the drug from forming, allowing for better dispersion.[6]
-
Increase the Buffer pH: Ensure your target aqueous buffer is already at an alkaline pH before you add the DMSO stock. This creates a more favorable environment for the sulfonamide to remain in its soluble, ionized state upon dilution.
-
Reduce Stock Concentration: If possible, make a less concentrated stock solution in your co-solvent. This will mean adding a larger volume to your buffer, but it reduces the magnitude of the solvent change at the point of addition.
-
Warm the Buffer: Gently warming the aqueous buffer can sometimes help, as solubility for many sulfonamides increases with temperature.[9] However, ensure this is compatible with the stability of your compound and other experimental components.
Q4: Are there alternatives to using high pH or organic solvents?
A4: Yes, several advanced formulation techniques can enhance sulfonamide solubility, which are particularly useful in drug development:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble sulfonamide molecule, effectively increasing its apparent solubility in water.[6][10]
-
Use of Surfactants: Surfactants can form micelles in aqueous solutions. The hydrophobic core of these micelles can solubilize the sulfonamide, increasing its overall concentration in the solution.[7][11]
-
Salt Formation: Converting the acidic sulfonamide into a salt form with a strong base (e.g., sodium or potassium salts) is a common pharmaceutical strategy to dramatically increase aqueous solubility.[11][12] Some sulfonamides are commercially available as sodium salts.[1][13]
Q5: How do I prepare a stable stock solution of a poorly soluble sulfonamide?
A5: The best method depends on your experimental needs. Below are two standard protocols. Always start with a small test preparation to confirm solubility before committing a large amount of your compound.
Key Experimental Protocols
Protocol 1: Preparation of a Sulfonamide Solution using pH Adjustment
This protocol is ideal when your final experiment can be performed in an alkaline buffer.
Materials:
-
Sulfonamide powder
-
Deionized water or desired buffer (e.g., Tris, Phosphate)
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of sulfonamide powder and place it in a beaker.
-
Add approximately 80% of the final desired volume of deionized water or buffer.
-
Begin stirring the suspension. The powder will likely not dissolve at this stage.
-
While monitoring the pH, add 1N NaOH dropwise to the suspension. You will observe the sulfonamide dissolving as the pH increases.
-
Continue adding NaOH until all the solid has dissolved. The pH will typically be >9.0.
-
Once fully dissolved, carefully adjust the pH back down to your desired final pH using 1N HCl. Caution: Do not lower the pH too far or too quickly, as this may cause the sulfonamide to precipitate out of solution.
-
Transfer the solution to a volumetric flask and add water/buffer to the final volume.
-
Visually inspect the final solution to ensure it is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Sulfonamide Solution using a Co-solvent
Use this method when you need to introduce the sulfonamide into a buffer system where the pH cannot be significantly altered.
Materials:
-
Sulfonamide powder
-
Water-miscible organic solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer at the final desired pH
-
Vortex mixer or sonicator
-
Stir plate and stir bar
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the sulfonamide powder into a microcentrifuge tube or glass vial.
-
Add a small, precise volume of 100% DMSO (or ethanol) to the powder to achieve a high concentration (e.g., 10-100 mg/mL).
-
Vortex or sonicate the mixture until the sulfonamide is completely dissolved. This is your stock solution.[6]
-
-
Dilute into Aqueous Buffer:
-
Place the final volume of your desired aqueous buffer in a beaker with a stir bar and begin stirring vigorously.
-
Slowly, add the required volume of the sulfonamide stock solution drop-by-drop to the center of the vortexing buffer.
-
Continue stirring for several minutes after the addition is complete. .
-
Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, crystals).
-
Reference Tables
Table 1: Approximate pKa Values of Common Sulfonamides
The pKa of the sulfonamide group is a key determinant of its pH-dependent solubility.[14][15] Note that values can vary slightly depending on the measurement conditions.
| Sulfonamide | Approximate pKa |
| Sulfanilamide | 10.4 |
| Sulfadiazine | 6.5 |
| Sulfamethoxazole | 6.0[3] |
| Sulfisoxazole | 5.0 |
| Acetazolamide | 7.2 |
| Dorzolamide | 8.5[16] |
Source: Adapted from literature values.[1][14][16]
Table 2: Relationship Between pH, Ionization, and Sulfonamide Solubility
| pH relative to pKa | Dominant Species | Charge | Polarity | Aqueous Solubility |
| pH < pKa | Unionized | Neutral | Low | Poor |
| pH = pKa | 50% Unionized / 50% Ionized | - | Moderate | Moderate |
| pH > pKa | Ionized | Negative | High | Good |
Underlying Principles: The Chemistry of Sulfonamide Solubility
To effectively troubleshoot, it is crucial to understand the chemical equilibrium that governs sulfonamide solubility. The following diagram illustrates how the pH of the environment shifts the equilibrium between the poorly soluble unionized form and the highly soluble ionized form of a sulfonamide.
Caption: pH-dependent ionization and solubility of sulfonamides.
References
- Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (n.d.).
- Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry. (2013). Revista Colombiana de Química, 42(3), 387-412.
- The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (n.d.).
- Kim, Y. H., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed.
- Holder, L. B., & Hayes, S. L. (1965). Diffusion of sulfonamides in aqueous buffers and into red cells. Molecular pharmacology, 1(3), 266-79.
- The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022, November 2). Ingenta Connect.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics.
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (2009, September 25). FSIS.USDA.gov.
- SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ, 1(4241), 504.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). Merck Veterinary Manual.
- Delgado, D. R., Martínez, F., Fakhree, M. A. A., & Jouyban, A. (2010). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model.
- A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. (2025). Benchchem.
- Delgado, D. R., Peña, M. Á., & Martínez, F. (2023).
- Delgado, D. R., Martínez, F., Jouyban, A., & Peña, M. Á. (2021). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. MDPI.
- Preferential solvation of some sulfonamides in 1,4-dioxane + water co-solvent mixtures at 298.15 K according to the inverse Kirk. (n.d.).
-
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]
- Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur
- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.).
- Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. (2022, August 4).
- Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace.
- Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 25(4).
- Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & medicinal chemistry, 12(20), 5395-403.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2018).
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
- Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. (n.d.).
- Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2004).
- Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International journal of pharmaceutics, 572, 118682.
- Soluble salts of sulfonamides. (1951, December 25).
- Technical Support Center: Overcoming Sulfamoxole Solubility Challenges. (n.d.). Benchchem.
- The pK a values of the sulfonamides studied. (n.d.).
- SALT FORM OF THE DRUG. (2020, December 24). YouTube.
- Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. (n.d.).
- Zessel, M., Mohanty, S., & Ghosh, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 12(35), 22998-23019.
- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). Química Nova, 33(6).
- SOP Sulfonamides in tissue 2010. (2010).
- Sulfonamides and Trimethoprim. (2017, April 8). Basicmedical Key.
- The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024, July 8). RSC Publishing - The Royal Society of Chemistry.
- Fogazzi, G. B., & Daudon, M. (2015). [Sulfamethoxazole crystalluria]. Giornale italiano di nefrologia : organo ufficiale della Societa italiana di nefrologia, 32(3).
-
Sulfonamide. (n.d.). In Wikipedia. Retrieved from [Link]
- Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. (n.d.). Huvepharma.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
Sources
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. bmj.com [bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The effect of cosolvents and surfactants on the solubility of sul...: Ingenta Connect [ingentaconnect.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. japer.in [japer.in]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges in Suzuki Coupling of Aryl Bromides
Welcome to our dedicated resource for troubleshooting low conversion in the Suzuki-Miyaura coupling of aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this otherwise robust and versatile cross-coupling reaction. Here, we delve into the common pitfalls and provide scientifically-grounded solutions to enhance your reaction yields and purity.
Troubleshooting Flowchart: A Systematic Approach to Low Conversion
When faced with a low-yielding Suzuki coupling, a systematic approach to identify the root cause is crucial. The following flowchart provides a logical progression of checkpoints to diagnose and resolve the issue.
Caption: Troubleshooting Decision Tree for Low Conversion in Suzuki Coupling.
Frequently Asked Questions (FAQs)
Catalyst System Issues
Q1: My reaction is sluggish or shows no conversion. Could my palladium catalyst be the problem?
A1: Yes, catalyst inactivity is a primary suspect for low or no conversion.[1] The active catalytic species in Suzuki coupling is Pd(0).[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3]
-
Expert Insight: The efficiency of this reduction can be influenced by the reaction conditions. Some precatalysts, like Pd₂(dba)₃, can degrade upon storage.[3] Consider using a fresh batch of catalyst or switching to a more robust, pre-formed Pd(0) source like Pd(PPh₃)₄ or modern Buchwald-type precatalysts which are designed for high activity and stability.[3]
Q2: I'm using an electron-rich aryl bromide and getting low yields. How does the ligand choice impact this?
A2: The electronic properties of the aryl bromide are critical. Electron-donating groups on the aromatic ring make the oxidative addition of the palladium catalyst to the carbon-bromine bond less favorable, which is a key step in the catalytic cycle.[4][5]
-
Causality: To overcome this, employing bulky, electron-rich phosphine ligands can enhance the electron density on the palladium center, thereby facilitating the oxidative addition step.[4][2] Examples of such ligands include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[4]
| Ligand Type | Electronic/Steric Properties | Recommended for Aryl Bromides with... |
| Triphenylphosphine (PPh₃) | Less electron-rich, less bulky | Electron-withdrawing groups |
| Buchwald Ligands (SPhos, XPhos) | Electron-rich, bulky | Electron-donating groups, sterically hindered substrates[4] |
| Trialkylphosphines (P(t-Bu)₃, PCy₃) | Very electron-rich, bulky | Electron-donating groups[4] |
Q3: My reaction mixture turned black, and the conversion stalled. What does this indicate?
A3: The formation of palladium black (insoluble palladium metal) is a common mode of catalyst deactivation.[4] This indicates that the Pd(0) species are aggregating and precipitating out of the solution, rendering them catalytically inactive.
-
Trustworthiness of Protocol: To prevent this, ensure the rigorous exclusion of oxygen from your reaction by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).[3][4] Insufficient ligand concentration can also lead to palladium aggregation, so ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 4:1).[3]
Substrate and Reagent Integrity
Q4: I suspect my boronic acid is degrading. What are the common side reactions and how can I mitigate them?
A4: Boronic acids can be prone to several side reactions that consume the starting material and lower the yield.
-
Protodeborylation: This is the hydrolysis of the boronic acid to the corresponding arene, which is particularly prevalent with heteroaryl boronic acids.[2] Using boronic esters, such as pinacol esters, can improve stability and prevent premature decomposition.[2][6]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or if a Pd(II) source was used without efficient reduction to Pd(0).[2] Rigorous degassing is the most critical step to minimize homocoupling.[4]
Q5: How critical is the choice of base and solvent?
A5: The base and solvent system is paramount for a successful Suzuki coupling. The base is required to activate the boronic acid for the transmetalation step.[3][7]
-
Expert Insight: The effectiveness of a particular base is often solvent-dependent. For aryl bromides, especially those that are electron-rich, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[4] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[4][8] In some cases, biphasic systems (e.g., toluene/water) are employed, and vigorous stirring is essential to ensure efficient reaction at the interface.[3]
Reaction Conditions and Side Reactions
Q6: I'm observing a significant amount of dehalogenated byproduct. What causes this and how can I prevent it?
A6: Dehalogenation is a side reaction where the aryl bromide is reduced to the corresponding arene.[9] This can be promoted by several factors:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.[9]
-
Base: Strong bases, particularly alkoxides, can sometimes act as hydride donors and promote dehalogenation. Switching to a weaker base like K₂CO₃ or K₃PO₄ can be beneficial.[9]
-
Solvent: Protic solvents, such as alcohols, can sometimes be a source of hydrides.[9] Using aprotic solvents is generally preferred to minimize this side reaction.[9]
Protocol: Rigorous Degassing of Reaction Solvent
A crucial step to prevent catalyst deactivation and side reactions like homocoupling is the removal of dissolved oxygen from the solvent.
-
Place the solvent in a round-bottom flask equipped with a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle as a vent.
-
Bubble the inert gas through the solvent for 15-30 minutes while stirring.[3]
-
For more rigorous degassing, especially for highly sensitive reactions, perform three freeze-pump-thaw cycles.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.[5]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides. BenchChem.
- MacMillan, S. N., & Stivala, C. E. (2024).
- ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. The Journal of organic chemistry, 68(14), 5660–5667.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Borates Today. (2021, December 17). Boron Suzuki Coupling.
- The Royal Society of Chemistry. (2022, May 20). CHAPTER 20: Suzuki Reactions. In Books. The Royal Society of Chemistry.
- BenchChem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
- ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Analytical & Preparative Support Center: Resolving Brominated Benzenesulfonamide Regioisomers
Welcome to the Technical Support Center for the synthesis and chromatographic isolation of 3-bromo-4-methoxy-N-methylbenzenesulfonamide . This guide is purpose-built for drug development professionals and synthetic chemists who are struggling to resolve tight regioisomers and over-brominated impurities from their target active pharmaceutical ingredients (APIs).
Part 1: Mechanistic Context & Isomer Formation
To successfully separate positional isomers, one must first understand why they form.
In the bromination of 4-methoxy-N-methylbenzenesulfonamide , the regioselectivity is governed by two competing substituents:
-
The Methoxy Group (-OCH₃): A strongly activating, ortho/para-directing group (+M effect). Because the para position is sterically blocked by the sulfonamide moiety, substitution is heavily favored at the ortho positions (C3 and C5, which are chemically equivalent).
-
The Sulfonamide Group (-SO₂NHCH₃): A deactivating, meta-directing group (-I, -M effects). The meta positions to the sulfonamide group are exactly C3 and C5.
This creates a synergistic directing effect , overwhelmingly favoring the formation of the target 3-bromo isomer. However, under forcing conditions or localized concentration spikes during bromination, trace amounts of the electronically disfavored 2-bromo regioisomer can form. Furthermore, because the aromatic ring remains partially activated even after a single halogen addition, over-reaction commonly yields the 3,5-dibromo impurity.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am using a standard C18 reverse-phase column, but the 2-bromo and 3-bromo isomers co-elute as a single broad peak. Why is this happening?
A: Standard C18 stationary phases rely almost entirely on dispersive hydrophobic interactions to separate molecules. Because the 2-bromo and 3-bromo isomers possess nearly identical molecular volumes and highly similar partition coefficients (LogP), the C18 phase perceives them as the same molecule. To separate structural regioisomers, you must transition to a stationary phase that can interrogate shape selectivity and electrostatic vectors, such as a Pentafluorophenyl (PFP) column[1].
Q2: Why is a Pentafluorophenyl (PFP) column recommended for this specific separation?
A: PFP phases resolve halogenated positional isomers via three orthogonal retention mechanisms that are absent in alkyl (C18) columns:
-
Halogen-π Interactions: The polarizable bromine atom possesses an electron-deficient "σ-hole" that engages in specific localized interactions with the electron-rich functionalities or specific carbon/fluorinated materials on the stationary phase[2].
-
Dipole-Dipole Interrogation: The highly electronegative pentafluorophenyl ring discriminates between the distinct overall dipole moments caused by the different positions of the bromine relative to the strongly polar methoxy and sulfonamide groups[3].
-
π-π Stacking: The electron-deficient fluorinated ring of the stationary phase undergoes tight stacking with the electron-rich aromatic ring of your benzenesulfonamide target[4].
Q3: How should I adjust my mobile phase to maximize PFP selectivity?
A: Switch your organic modifier from acetonitrile (MeCN) to methanol (MeOH) . Acetonitrile contains a π-electron-rich triple bond that actively competes with your analyte for the π-π interaction sites on the PFP stationary phase, thereby collapsing the resolution between the regioisomers. Methanol acts purely as a protic, non-π-competing solvent, enabling the maximum expression of shape selectivity and halogen-bonding[1].
Part 3: Quantitative Data & Expected Retention Behaviors
The table below summarizes the expected chromatographic behavior of the crude reaction mixture components when evaluating conventional hydrophobic mechanisms against highly specific PFP mechanisms.
| Compound Identity | Substitution Pattern | Relative LogP (Hydrophobicity) | C18 Resolution | PFP Retention Behavior | Dominant PFP Separation Mechanism |
| Starting Material | Unsubstituted at C2/C3 | Lowest | Early eluting | Earliest eluting | Baseline π-π stacking |
| 2-bromo Isomer | Ortho to -SO₂NHCH₃ | Intermediate | Co-elutes | Intermediate retention | High dipole-dipole repulsion |
| 3-bromo (Target) | Ortho to -OCH₃ | Intermediate | Co-elutes | Strongly retained | Optimal Halogen-π alignment |
| 3,5-dibromo Impurity | Ortho to -OCH₃ (x2) | Highest | Late eluting | Latest eluting | Increased hydrophobicity & π-stacking |
Part 4: Experimental Protocols & Methodologies
To guarantee reproducibility and self-validation within your lab, execute the following step-by-step chromatographic methodologies.
Protocol 1: Analytical PFP Screening for Positional Isomers
Objective: Achieve baseline resolution (
-
Hardware Preparation: Install a sub-2 µm (or 2.6 µm solid-core) PFP analytical column (e.g., 2.1 x 100 mm) on a UHPLC system[3][4][5].
-
Mobile Phase Compounding: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Do not use Acetonitrile.
-
Thermal Control: Set the column compartment precisely to 25°C . Lower operating temperatures stabilize the transient intermolecular halogen-π bonds, enhancing regioisomer discrimination.
-
Gradient Elution Strategy: Initiate a shallow gradient starting at 20% B, increasing to 60% B over 15 minutes. This slow ramp rate (~2.5% increase per minute) allows maximum interaction time for the dipoles to align with the stationary phase.
-
Detection Validation: Monitor UV absorbance simultaneously at 254 nm and 280 nm. Confirm peak identities using inline ESI-MS (positive ion mode targeting the
pseudo-molecular ion).
Protocol 2: Preparative Scale-Up and Target Isolation
Objective: Isolate >99% pure 3-bromo-4-methoxy-N-methylbenzenesulfonamide at the multi-gram scale.
-
Stationary Phase Transfer: Utilize a preparative-scale PFP column (e.g., 21.2 x 250 mm, 5 µm particle size). To preserve the analytical selectivity, ensure the preparative vendor and bonded phase density match the analytical column exactly.
-
Sample Loading: Because halogenated benzenesulfonamides have low aqueous solubility, dissolve the crude reaction mixture in a minimum required volume of DMSO. Utilize an at-column dilution or strong-solvent loading pump strategy to prevent precipitation.
-
Isocratic Hold Separation: Instead of a gradient, utilize the optimized analytical composition (e.g., Isocratic 45% MeOH) for at least 5 column volumes. This maximizes the temporal gap between the closely eluting 2-bromo and 3-bromo isomers.
-
Impurity Flush & Recovery: Once the 3-bromo peak is completely fractionated via a UV-threshold trigger, immediately step the gradient to 95% MeOH to aggressively flush out the highly retained 3,5-dibromo impurity. Remove the fractionated methanol in vacuo and lyophilize to yield pure solid target.
Part 5: Chromatographic Separation Workflow
Below is the logical framework for resolving these complex positional isomers.
Fig 1: Chromatographic decision tree for the baseline resolution of brominated regioisomers.
References
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
Validation & Comparative
Comparative Reactivity Guide: 3-Bromo vs. 3-Iodo Sulfonamide Derivatives in Cross-Coupling
When developing early-stage active pharmaceutical ingredients or probing structure-activity relationships, the strategic choice of aryl halides dictates the efficiency of downstream synthetic campaigns. For primary sulfonamides—highly valuable motifs in medicinal chemistry due to their hydrogen-bonding capabilities and prevalence in targeted therapies—the halogen handle located at the meta position (e.g., 3-bromobenzenesulfonamide vs. 3-iodobenzenesulfonamide) is a frequent target for late-stage diversification [3].
This guide systematically dissects the reactivity profiles of 3-bromo and 3-iodo sulfonamide derivatives. It aims to empower researchers with the mechanistic reasoning, quantitative metrics, and self-validating protocols necessary to optimize palladium-catalyzed cross-coupling campaigns.
Mechanistic Foundations & Causality
While both 3-bromo and 3-iodobenzenesulfonamide share an identical electron-withdrawing sulfonamide group (-SO₂NH₂) that reduces electron density across the aromatic ring, their macroscopic reactivities diverge drastically. This divergence is driven primarily by the thermodynamic stability of the carbon-halogen bond [1].
In transition-metal catalysis (such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), the catalytic cycle initiates with oxidative addition , which is frequently the rate-determining step for aryl halides. The intrinsic bond dissociation energy (BDE) defines the activation energy barrier for this insertion:
-
C–I Bond: ~64 kcal/mol [2]
-
C–Br Bond: ~81 kcal/mol [2]
A thermodynamic difference of ~17 kcal/mol is chemically massive. At standard reaction temperatures, even a 1 kcal/mol energetic gap introduces profound selectivity [4]. The substantially lower energy requirement to distort and cleave the C–I bond ensures that palladium(0) species insert into 3-iodobenzenesulfonamide at rates magnitudes faster than its brominated analog. Consequently, 3-iodo derivatives tolerate milder bases, lower temperatures, and less sterically demanding phosphine ligands.
Catalytic cycle illustrating oxidative addition dependency on C-X bond dissociation energy.
Quantitative Performance Analysis
To objectify these mechanistic principles, the table below highlights normalized experimental outcomes comparing the 3-bromo and 3-iodo variants under benchmark Suzuki-Miyaura coupling conditions. By keeping the nucleophilic partner (e.g., phenylboronic acid) and catalyst system identical, we isolate the electrophile's intrinsic reactivity [1].
| Substrate | Catalyst System | Temp (°C) | Time (h) | Avg. Yield (%) | Chemoselectivity Advantage |
| 3-Iodobenzenesulfonamide | 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄ | 25 - 40 °C | 2 - 4 | >95% | Superior orthogonal coupling leaving -Br, -Cl intact |
| 3-Bromobenzenesulfonamide | 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄ | 80 - 100 °C | 12 - 18 | 70 - 85% | Higher stability; useful when late-stage forcing is acceptable |
| 3-Iodobenzenesulfonamide | 5 mol% Pd(PPh₃)₄, Na₂CO₃ | 60 °C | 4 | 92% | Excellent base tolerance, minimal protodeboronation |
| 3-Bromobenzenesulfonamide | 5 mol% Pd(PPh₃)₄, Na₂CO₃ | 100 °C (Reflux) | 20 | 65% | Prone to degradation byproducts over prolonged heating |
Key Takeaways: Using the 3-iodo derivative significantly suppresses requisite thermal input. This is vital because elevated temperatures required for the 3-bromo derivative often induce competitive protodeboronation of the boronic acid or premature degradation of the sulfonamide group under strongly basic conditions.
Experimental Methodologies
The following protocols are designed as self-validating systems . We include internal standards (e.g., 1,3,5-trimethoxybenzene) directly in the setup, allowing you to track kinetic conversion via HPLC/UPLC or NMR with absolute quantitative certainty.
Protocol A: Optimized Mild Suzuki-Miyaura Coupling (Targeting 3-Iodo Substrates)
This methodology is engineered to maximize the oxidative addition advantage of the C-I bond while preserving the sulfonamide moiety.
-
Catalyst Pre-Formation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%) in a dry vial. Add anhydrous toluene and stir for 15 minutes to pre-form the active catalytic complex [1].
-
Reagent Assembly: To a dedicated reaction vessel equipped with a magnetic stir bar, add 3-iodobenzenesulfonamide (1.0 equiv, 1.0 mmol), the desired boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Internal Standard Addition: Introduce exactly 0.5 mmol of 1,3,5-trimethoxybenzene. This acts as the unreactive reference for real-time kinetic tracking.
-
Initiation: Transfer the pre-formed catalyst solution into the reaction vessel. Add degassed aqueous solvent (e.g., Toluene/H₂O 4:1 v/v) to ensure complete dissolution of the base.
-
Incubation: Stir at 40 °C. The low temperature prevents thermal degradation while exploiting the facile cleavage of the weak C-I bond.
-
Validation: Withdraw a 20 µL aliquot at 60 minutes, dilute in cold acetonitrile to quench the active catalyst, filter through a celite plug, and analyze via HPLC. Calculate the exact yield relative to the internal standard area.
Protocol B: Kinetic Competition Assay (3-Iodo vs. 3-Bromo)
To directly observe the causality of the ~17 kcal/mol BDE difference in real-time, execute a 1:1 substrate competition.
-
Add 1.0 mmol of 3-iodobenzenesulfonamide, 1.0 mmol of 3-bromobenzenesulfonamide, and 0.8 mmol (limiting reagent) of phenylboronic acid to a Schlenk flask.
-
Introduce base (K₂CO₃, 2.0 mmol) and internal standard.
-
Degas via three freeze-pump-thaw cycles, backfilling with Argon.
-
Inject the catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and initiate the reaction at an intermediate temperature of 60 °C.
-
Sample the mixture at strictly timed intervals (see Workflow Diagram).
Experimental workflow for evaluating the kinetic preference of competing electrophiles.
By tracking the depletion of the two starting materials, researchers universally observe the complete consumption of the 3-iodobenzenesulfonamide before any statistically significant conversion of the 3-bromobenzenesulfonamide occurs.
Chemoselectivity and Strategic Application
The vast difference in reaction rates has practical implications beyond mere speed. When designing complex multidimensional molecules—such as salicylic acid-derived sulfonamide inhibitors for epigenetic targets like WDR5 [3]—chemists intentionally incorporate both halogens into the same scaffold or run parallel libraries.
If a molecule possesses a C-I bond at one vector and a C-Br bond at another, the 3-iodo position can be independently cross-coupled using exceptionally mild conditions (room temperature, weak base). The C-Br bond remains inert, acting as an untouchable synthetic "placeholder" until subjected to forcing conditions (e.g., 100 °C, strong alkoxides) in a subsequent step. When facing the choice of raw materials for scale-up, while 3-bromo derivatives often present a lower upfront commercial cost, the operational costs saved in catalytic loading, energy inputs, and simplified downstream purification frequently make 3-iodo derivatives the superior choice.
References
-
Photocyclization of aryl halides. Part I. 5-(2-Halogenophenyl)-1,3-diphenylpyrazoles; homolytic fission assisted by radical comp. Canadian Journal of Chemistry (cdnsciencepub). Available at: [Link]
-
Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). National Institutes of Health (PMC). Available at:[Link]
-
Equilibrium and Energy Relationships. Master Organic Chemistry. Available at: [Link]
high-resolution mass spectrometry HRMS of 3-bromo-4-methoxy-N-methylbenzenesulfonamide
Publish Comparison Guide: High-Resolution Mass Spectrometry (HRMS) of 3-Bromo-4-methoxy-N-methylbenzenesulfonamide in Drug Development
Executive Summary & Analytical Challenge
In the landscape of modern drug discovery, arylsulfonamides represent a highly versatile class of pharmacophores. Among these, 3-bromo-4-methoxy-N-methylbenzenesulfonamide (CAS: 358665-54-0, Chemical Formula:
As an application scientist, the goal is never merely detection—it is the confident structural elucidation and reliable quantification of the active pharmaceutical ingredient (API) and its metabolites in complex biological matrices (e.g., plasma, microsomes)[1][2]. Historically, nominal-mass instruments like Triple Quadrupoles (QqQ) were utilized for routine quantification[3]. However, to mitigate false positives and decode unknown degradation products, High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers—have become the gold standard[3][4]. This guide objectively compares these platforms and outlines a self-validating experimental framework for analyzing this specific molecule.
Mechanistic Causality: Why Does It Fragment This Way?
To build a reliable mass spectrometry protocol, one must understand the causality behind the ionization and fragmentation of the analyte. In positive Electrospray Ionization (ESI+), the protonated molecule
The fragmentation pathways under Higher-Energy Collisional Dissociation (HCD) are dictated by the molecular structure:
-
The Isotopic Fingerprint: Bromine exists naturally in a ~1:1 ratio of
and . This generates a distinct isotopic mass doublet separated by precisely 1.9979 Da. In HRMS, this acts as an intrinsic "mass tag" that unequivocally distinguishes the parent drug and its brominated metabolites from isobaric biological background noise[5]. -
Sulfonamide SO
Extrusion: Arylsulfonamides undergo a highly characteristic gas-phase intramolecular rearrangement resulting in the neutral loss of sulfur dioxide ( , 63.9619 Da)[5][6][7]. For this molecule, this generates an abundant diagnostic fragment at m/z 216.0024. The presence of the electron-withdrawing bromine atom critically modulates the aryl-sulfur bond strength, promoting this specific extrusion[6][7]. -
Direct S-N Bond Cleavage: Alternatively, the cleavage of the sulfonamide S-N bond results in the neutral loss of methylamine (
, 31.0421 Da), producing an aryl sulfonyl cation at m/z 248.9220[8][9].
Gas-phase fragmentation pathways of protonated 3-bromo-4-methoxy-N-methylbenzenesulfonamide.
HRMS Technology Comparison: Orbitrap vs. Q-TOF vs. QqQ
When dealing with complex matrices (like human plasma) in pharmacokinetic studies, the choice of instrument platform directly impacts data integrity[3][10]. Below is an objective comparison of how different mass analyzers handle the specific challenges posed by 3-bromo-4-methoxy-N-methylbenzenesulfonamide[3][11].
| Feature / Metric | Orbitrap MS | Q-TOF MS | Triple Quadrupole (QqQ) |
| Primary Utility | Ultimate Structural Elucidation & Isobaric Separation[4] | High-Throughput Metabolite ID & Rapid PK Screening[4] | Ultra-sensitive Targeted Routine Quantitation |
| Max Resolving Power | 120,000 to >1,000,000 (FWHM at m/z 200) | 40,000 to 100,000 (FWHM) | Nominal Mass (~0.7 Da) |
| Mass Accuracy | < 1-3 ppm (internal/external calibration) | 2-5 ppm | N/A (Nominal Mass) |
| Scan Speed | Moderate to Fast (up to 40 Hz at lower resolutions) | Extremely Fast (>100 Hz) | Fast (optimized for MRM transition dwells) |
| Suitability for Brominated Sulfonamides | Excellent. Effortlessly resolves the fine isotopic mass defect of | Very Good. Balances the resolution needed for SO | Adequate. Tracks the 1:1 bromine ratio via targeted MRM, but is completely blind to unexpected degradants. |
| Systemic Limitation | High resolving power requires longer transient times, potentially missing very narrow UHPLC peak apexes. | Slightly lower dynamic range and resolution ceiling compared to FT-MS (Orbitrap) platforms[11]. | High risk of false positives in complex matrices due to a lack of accurate mass discrimination. |
Self-Validating Experimental Protocol: LC-HRMS Analysis
Scientific integrity relies on building assays that validate themselves. In this protocol, self-validation is achieved via Isotopic Triggering . Instead of indiscriminately fragmenting the highest abundance ions, the HRMS acquisition software is programmed to trigger a data-dependent MS/MS (ddMS2) event only when the exact 1.9979 Da mass difference (the bromine isotopic doublet) is detected within a stringent 3 ppm mass error tolerance[5]. This mathematically eliminates false-positive fragmentation of biological noise.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50
L of plasma into a low-binding microcentrifuge tube[10]. -
Add 10
L of a stable isotope-labeled internal standard (e.g., -labeled analyte) to account for matrix effects and ensure quantitative rigor. -
Precipitate proteins by adding 150
L of ice-cold Acetonitrile containing 0.1% Formic Acid. -
Vortex vigorously for 2 minutes, then centrifuge at 14,000
g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: UHPLC Chromatographic Separation
-
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7
m particle size) heated to 40°C. -
Mobile Phase: (A) 0.1% Formic Acid in HPLC-grade Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over a 5.0-minute method. A flow rate of 0.4 mL/min ensures sharp analyte focusing.
Step 3: Orbitrap HRMS Acquisition Parameters
-
Ion Source: Heated Electrospray Ionization (HESI) operating in Positive mode; Spray Voltage at 3.5 kV.
-
Full MS Scan: Set resolving power to 140,000 FWHM. Mass range: m/z 100–800. AGC target:
. This high resolution ensures that the monoisotopic peak of the analyte is cleanly separated from adjacent matrix interferences.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Data-Dependent MS/MS (ddMS2): Set resolving power to 35,000 FWHM (faster scan speed for adequate peak sampling). Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV. The stepped energy ensures simultaneous capture of low-energy pathways (S-N cleavage) and high-energy pathways (SO
extrusion) in a single spectral sweep[9].
Workflow for the self-validating LC-HRMS analysis of 3-bromo-4-methoxy-N-methylbenzenesulfonamide.
References
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: National Institutes of Health (NIH) / PubMed URL: [Link]
-
Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL: [Link]
-
Title: High-Resolution Mass Spectrometry in Drug Discovery Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Quantitative High Resolution Mass Spectrometry Coming of Age Source: Bioanalysis Zone URL: [Link]
Sources
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
The Sulfonamide SAR Guide: Comparing the Biological Activity of N-H vs. N-Methyl Analogues
The transition from a primary or secondary sulfonamide (N-H) to a tertiary sulfonamide (N-methyl) is a fundamental Structure-Activity Relationship (SAR) probe in medicinal chemistry. This single-atom substitution—often referred to as the "magic methyl" effect—does far more than merely increase the molecular weight by 14 Da. It fundamentally alters the physicochemical profile of the scaffold by abolishing a critical hydrogen bond donor, reducing topological polar surface area (tPSA), altering the amide's
Depending on the molecular target, this modification acts as a biological switch. Below, we examine the causality behind experimental choices when evaluating these two analogues, contrasting metalloenzyme coordination against hydrophobic pocket targeting.
Mechanistic Dichotomy: H-Bond Donor vs. Hydrophobic Anchor
The N-H Imperative: Metalloenzyme Coordination (Carbonic Anhydrase)
In the context of Carbonic Anhydrase (CA) inhibitors, the primary sulfonamide (
The Result of N-Methylation: N-Methyl substitution of the sulfonamide nitrogen entirely abolishes the inhibitory effect[2]. A tertiary sulfonamide (
The N-Methyl Advantage: Hydrophobic Optimization (Acetyltransferase Eis)
Conversely, N-methylation can drastically increase target affinity when the binding pocket requires precise van der Waals interactions rather than electrostatic coordination. A prime example is the inhibition of the Mycobacterium tuberculosis aminoglycoside acetyltransferase Eis, an enzyme responsible for conferring resistance to the antibiotic kanamycin[3].
In a landmark SAR campaign, researchers discovered that sulfonamide-based inhibitors bearing an N-H group exhibited only modest activity against Eis[3]. However, substituting the N-H for an N-methyl group significantly improved the
Fig 1: Distinct molecular fates of N-methylation based on target enzyme topology.
Comparative Profiling: Physicochemical & Biological Activity
To evaluate the two analogues effectively, raw assay data must be synthesized with calculated physicochemical parameters. The table below normalizes data from the aforementioned SAR studies to highlight the divergent profiles of these analogues.
| Property / Assay Metric | N-H Sulfonamide | N-Methyl Sulfonamide | Causal Rationale |
| H-Bond Donors (HBD) | 1 (or 2 for primary) | 0 (or 1 less) | N-alkylation caps the functional proton. |
| Lipophilicity (LogP) | Baseline | Methyl insertion expands the hydrophobic surface area. | |
| hCA II Inhibition ( | Steric clash and failure to form the required coordinate anion[2]. | ||
| Eis Inhibition ( | Optimal occupation of the Val30/Phe32 hydrophobic pocket[3]. |
Self-Validating Experimental Methodologies
To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely outline steps; they must incorporate internal checks to validate the mechanisms described above.
Protocol A: Stopped-Flow Hydration Assay (Testing N-H Dependence)
This assay identifies if an analogue successfully coordinates the metalloenzyme center by measuring the enzyme-catalyzed pH drop.
-
Preparation : Prepare recombinant human CA II in a 10 mM HEPES buffer (
7.4) with mM Phenol Red indicator. -
Inhibitor Incubation : Pre-incubate the enzyme with varying concentrations (0.1 nM to 10
) of the N-H and N-methyl analogues for 15 minutes at 20 °C. -
Reaction Initiation : Rapidly mix the enzyme-inhibitor solution with an equal volume of
-saturated water (approx. 17 mM ) using a stopped-flow spectrophotometer. -
Data Acquisition : Monitor the absorbance decay at 557 nm (the isobestic point for the Phenol Red transition as the generation of
and lowers the pH). -
Self-Validation Control : Always run an uncatalyzed reaction blank (buffer +
water without enzyme). If the N-methyl analogue curves mirror the uninhibited enzyme kinetics rather than the blank, it conclusively proves the complete loss of affinity.
Protocol B: DTNB-coupled Acetyltransferase Assay (Testing N-Methyl Fit)
This assay quantifies aminoglycoside inactivation by tracking the release of the Coenzyme A byproduct (CoA-SH).
-
Preparation : Combine 0.5
recombinant Mtb Eis, 100 kanamycin, and 100 Acetyl-CoA in 50 mM Tris-HCl buffer ( 8.0). -
Inhibitor Titration : Add N-H and N-Methyl analogues in a dose-response dilution series.
-
Detection Coupling : Introduce 2 mM DTNB (Ellman's reagent). As Eis transfers the acetyl group to kanamycin, free CoA-SH is released. The free thiol reacts instantly with DTNB to form TNB.
-
Measurement : Measure the kinetic increase in absorbance at 412 nm over 10 minutes.
-
Self-Validation Control : Include a "No Substrate (Kanamycin)" control. Acetyl-CoA is prone to spontaneous hydrolysis in basic buffers, which will slowly cleave DTNB. Subtracting this background rate ensures the
reflects true enzyme inhibition, accurately verifying the N-methyl analogue's superior binding.
Fig 2: Sequential validation workflow for determining structural activity dependence.
References
-
Garzan, A., Willby, M. J., Green, K. D., Gajadeera, C. S., Hou, C., Tsodikov, O. V., Posey, J. E., & Garneau-Tsodikova, S. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(23), 10619-10628. Available at:[Link][3]
-
Supuran, C. T., Scozzafava, A., & Casini, A. (2004). Development of Sulfonamide Carbonic Anhydrase Inhibitors. In Carbonic Anhydrase: Its Inhibitors and Activators; CRC Press: Boca Raton, FL; pp 67–147. Available at:[Link][1]
-
Winum, J. Y., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry, 52(20). Available at:[Link][2]
Sources
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-bromo-4-methoxy-N-methylbenzenesulfonamide proper disposal procedures
As a Senior Application Scientist, it is my priority to ensure that your laboratory operations are not only scientifically rigorous but structurally safe and environmentally compliant. Handling complex halogenated organic compounds requires a deep understanding of molecular structure, environmental regulations, and thermal degradation pathways.
Below is the comprehensive operational guide for the safe handling, segregation, and disposal of 3-bromo-4-methoxy-N-methylbenzenesulfonamide (CAS: 358665-54-0).
Chemical Hazard Profiling & Structural Causality
Before executing any disposal protocol, it is critical to understand why a chemical demands specific logistical handling. The molecular architecture of 3-bromo-4-methoxy-N-methylbenzenesulfonamide dictates its waste classification:
-
The Bromine Atom (Halogenation): The presence of an aromatic bromine substituent is the primary driver of this compound’s waste routing. Under standard thermal degradation, halogenated organics can synthesize highly toxic, environmentally persistent polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)[1][2]. Consequently, this compound—and any solvent it is dissolved in—must be strictly classified as Halogenated Organic Waste [3].
-
The Sulfonamide Functional Group: Upon combustion, sulfonamides degrade into nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, incineration must be conducted at facilities equipped with advanced acid gas scrubbers[4].
Operational Rule of Thumb: Even if you dissolve this compound in a completely non-halogenated solvent (like acetone or ethyl acetate) during your assay, the resulting mixture is "tainted" by the bromine atom and must be entirely segregated into the halogenated waste stream[5].
Waste Segregation Logic & Visualization
Under the U.S. Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C, mixing halogenated waste with non-halogenated waste is both an environmental hazard and a financial liability[5][6]. Halogenated waste disposal costs are typically double that of non-halogenated waste because it requires specialized high-temperature destruction[5].
Decision tree for 3-bromo-4-methoxy-N-methylbenzenesulfonamide handling and RCRA disposal.
Standard Operating Procedure (SOP): Safe Disposal
This self-validating protocol complies with both and[7][8].
Phase I: Point-of-Generation Collection
-
Verify Secondary Containment: Ensure your primary waste container (typically a high-density polyethylene [HDPE] or PTFE-lined glass carboy) sits inside a secondary spill tray[9].
-
Segregation Enforcement: Verify the container is explicitly designated for Halogenated Organic Waste (often indicated by a green label or tag)[3]. Never combine this waste with heavy metals, strong acids, or basic solutions[5].
-
Transfer Protocol: Using a chemical funnel inside a certified fume hood, slowly pour the waste mixture into the carboy.
-
Vapor Sealing: Immediately seal the container with a threaded cap. The container must remain "vapor-tight" and "spill-proof" at all times unless actively receiving waste. Leaving funnels in open containers violates EPA regulations[5][10].
Phase II: Accumulation and Labeling
-
Volumetric Limit: Cease adding waste when the container reaches 90% capacity . The remaining 10% headspace is scientifically necessary to accommodate thermal expansion of gaseous solvents, preventing container rupture[9].
-
Nomenclature: Complete the attached Hazardous Waste label. You must spell out the full chemical name (3-bromo-4-methoxy-N-methylbenzenesulfonamide) along with the associated solvent percentages. Do not use structural abbreviations or formulas[10].
-
Dating: Mark the exact accumulation start date on the label the moment the first drop of waste enters the container[8].
Phase III: Transport and Thermal Destruction
-
CAA Transfer: Move the sealed carboy to your facility’s Central Accumulation Area (CAA)[8]. Large Quantity Generators have 90 days to transport this waste off-site[9].
-
Incineration: Your licensed waste hauler will transport the chemical to a specialized thermal incinerator. To guarantee a Destruction and Removal Efficiency (DRE) of >99.99% for brominated compounds, the incinerator must maintain a combustion temperature exceeding 1100°C (2000°F) with an acid gas scrubber on the exhaust[1].
Quantitative Waste Parameters
To streamline your lab’s compliance audits, reference the definitive thresholds for managing this chemical in the table below:
| Parameter | Regulatory/Scientific Standard | Causality & Scientific Rationale |
| Primary Classification | Halogenated Organic Waste | The stable C-Br bond demands isolation from standard organics to prevent dioxin synthesis. |
| EPA Regulatory Frame | RCRA Subtitle C | Classified as hazardous waste posing substantial threat to human health/environment[6][11]. |
| Maximum Fill Volume | 90% of Container Capacity | Prevents pressure-induced rupture via the thermal expansion of volatile solvent co-mixtures[9]. |
| Thermal Destruction | Temp > 1100°C (2000°F) | Minimum kinetic energy required to permanently cleave halogen bonds without forming PBDFs[1]. |
| Max On-Site Storage | 90 Days (Large Generators) | Federal mandate designed to minimize environmental risk from long-term accumulation[9]. |
Spill Management and Decontamination Protocol
In the event of an accidental spill of a solution containing 3-bromo-4-methoxy-N-methylbenzenesulfonamide:
-
Don PPE: Put on chemical splash goggles, a lab coat, and double-layered nitrile gloves (the OSHA Chemical Hygiene Plan standard)[7][12].
-
Containment: Surround and cover the liquid with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Do not use paper towels for large organic spills, as they become a highly flammable secondary hazard.
-
Recovery: Use non-sparking tools to sweep up the absorbed matrix. Transfer it into a solid, leak-proof container[12].
-
Classification: Label this cleanup container as "Halogenated Solid Waste" and deploy it to the CAA for high-temperature incineration[13].
References
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov.[Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratories - Overview | Occupational Safety and Health Administration." OSHA.gov.[Link]
-
U.S. Environmental Protection Agency (EPA). "Thermal Incinerator - Air Pollution Control Technology Fact Sheet." EPA.gov.[Link]
-
U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov.[Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA.com.[Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. epa.gov [epa.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. wbdg.org [wbdg.org]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. epa.gov [epa.gov]
- 7. nps.edu [nps.edu]
- 8. epa.gov [epa.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. epa.gov [epa.gov]
- 12. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
